9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-

Catalog No.
S3340228
CAS No.
3613-13-6
M.F
C20H22N2O2S
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylam...

CAS Number

3613-13-6

Product Name

9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-

IUPAC Name

1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carbaldehyde

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H22N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,13,21H,3-4,11-12H2,1-2H3

InChI Key

DRILSYDEPQSKEK-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C=O)SC3=CC=CC=C3C2=O

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C=O)SC3=CC=CC=C3C2=O

Synthesis and Characterization:

This compound, also known as Hycanthone 4-aldehyde or 1-(2-diethylaminoethylamino)-9-oxo-thioxanthene-4-carbaldehyde, has been synthesized and characterized by various research groups. Their studies detail the synthetic procedures, purification methods, and spectral data (NMR, MS) for confirmation of the structure [, ].

Potential Antiprotozoal Activity:

Research suggests that this compound may possess antiprotozoal activity, particularly against Leishmania parasites, which cause leishmaniasis, a neglected tropical disease. Studies have evaluated its in vitro activity against different Leishmania species, demonstrating moderate to good efficacy [, ]. However, further investigation is needed to understand its mechanism of action and in vivo efficacy.

Other Potential Applications:

Limited research suggests that this compound may have other potential applications, including:

  • Anticancer properties: A study reported its cytotoxicity against human breast and colon cancer cell lines []. However, further research is necessary to explore its potential as an anticancer agent.
  • Antioxidant activity: A study indicated its potential free radical scavenging activity []. However, more research is required to confirm its antioxidant properties and potential applications.

9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- is a complex organic compound belonging to the thioxanthene family. This compound features a thioxanthene core structure, characterized by a fused aromatic system containing sulfur. The presence of a carboxaldehyde group and a diethylamino substituent contributes to its unique chemical properties and potential biological activities.

Currently, there is no documented information regarding the mechanism of action of Hycanthone aldehyde in any biological system.

Due to the lack of extensive research on Hycanthone aldehyde, information on its safety profile is limited. It is advisable to handle the compound with caution in a laboratory setting, following standard procedures for handling organic chemicals.

Further Research:

Hycanthone aldehyde presents an interesting molecule with potential applications in medicinal chemistry. Additional research is warranted to explore its:

  • Synthesis and purification methods.
  • Detailed characterization of its physical and chemical properties.
  • In vitro and in vivo studies to assess its potential biological activities, particularly its antimalarial properties.
  • Safety and toxicity evaluation.

  • Enamine Formation: The carboxaldehyde group can react with amines to form enamines, although this may also lead to retro-aldol cleavage under certain conditions .
  • Aldol Condensation: The aldehyde can participate in aldol condensation reactions, forming β-hydroxy carbonyl compounds.
  • Nucleophilic Substitution: The presence of the diethylamino group allows for nucleophilic substitution reactions, which can be exploited in further synthetic applications .

Research indicates that compounds related to thioxanthene exhibit significant biological activities, including:

  • Antipsychotic Properties: Thioxanthene derivatives have been studied for their antipsychotic effects, primarily due to their ability to interact with dopamine receptors.
  • Antimicrobial Activity: Some thioxanthene derivatives have shown promising antimicrobial properties against various pathogens.
  • Photodynamic Therapy: The compound's structure may allow it to function as a photosensitizer in photodynamic therapy applications, where light activation leads to cytotoxic effects on targeted cells .

Several synthesis methods have been reported for producing 9H-thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-. Common approaches include:

  • Condensation Reactions: Utilizing thioxanthene derivatives with aldehydes and amines in condensation reactions.
  • Functionalization of Thioxanthenes: Modifying existing thioxanthenes through electrophilic aromatic substitution or nucleophilic addition reactions .
  • Utilization of Catalysts: Employing transition metal catalysts or organocatalysts to facilitate specific reactions that yield the desired compound .

The unique properties of 9H-thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- lend themselves to various applications:

  • Pharmaceuticals: Potential use in developing new antipsychotic medications or other therapeutic agents.
  • Materials Science: Application in creating novel materials with photonic properties due to its ability to absorb light and participate in photo

Several compounds share structural similarities with 9H-thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-. These include:

Compound NameStructure TypeNotable Properties
9H-ThioxantheneBase structureAntipsychotic activity
9-Oxo-9H-thioxanthene-4-carboxylic acidCarboxylic derivativeAntimicrobial properties
ThioxanthoneRelated aromatic systemPhotodynamic applications
10-HydroxythioxantheneHydroxy derivativePotentially enhanced biological activity

These compounds highlight the uniqueness of 9H-thioxanthene-4-carboxaldehyde, particularly its specific functional groups and potential applications in both pharmaceuticals and materials science. Its distinctive combination of thioxanthene structure and functionalization sets it apart from other similar compounds.

XLogP3

3

UNII

2G76WPX13H

Other CAS

3613-13-6

Wikipedia

Hycanthone 4-aldehyde

Dates

Modify: 2024-04-15

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